![molecular formula C18H22N2O4S B4908489 N-[5-[(2,6-dimethylphenyl)sulfamoyl]-2-methoxyphenyl]propanamide](/img/structure/B4908489.png)
N-[5-[(2,6-dimethylphenyl)sulfamoyl]-2-methoxyphenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-[(2,6-dimethylphenyl)sulfamoyl]-2-methoxyphenyl]propanamide is a complex organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a sulfamoyl group, a methoxyphenyl group, and a propanamide group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(2,6-dimethylphenyl)sulfamoyl]-2-methoxyphenyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dimethylphenylamine with a sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 2-methoxybenzoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[5-[(2,6-dimethylphenyl)sulfamoyl]-2-methoxyphenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halides or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[5-[(2,6-dimethylphenyl)sulfamoyl]-2-methoxyphenyl]propanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[5-[(2,6-dimethylphenyl)sulfamoyl]-2-methoxyphenyl]propanamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, modulating their activity. Additionally, the methoxyphenyl group may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-5-[(2,6-dimethylphenyl)sulfamoyl]-2-fluorobenzamide
- N-(2,6-dimethylphenyl)-5-[(2,6-dimethylphenyl)sulfamoyl]-2-chlorobenzamide
Uniqueness
N-[5-[(2,6-dimethylphenyl)sulfamoyl]-2-methoxyphenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or chemical behaviors, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
N-[5-[(2,6-dimethylphenyl)sulfamoyl]-2-methoxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-5-17(21)19-15-11-14(9-10-16(15)24-4)25(22,23)20-18-12(2)7-6-8-13(18)3/h6-11,20H,5H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQNXPULJZNJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC=C2C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
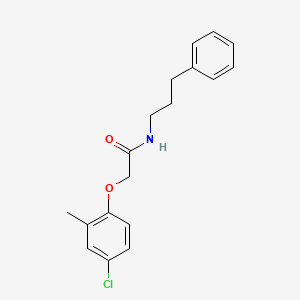
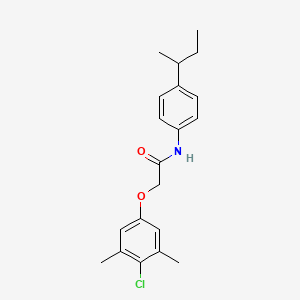
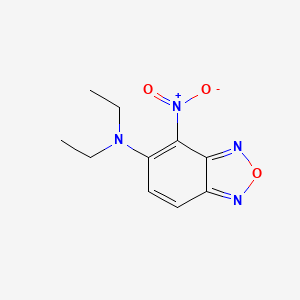
![1-oxo-1-[4-(2-pyridinylmethoxy)-1-piperidinyl]acetone trifluoroacetate](/img/structure/B4908436.png)
![N-[(Z)-3-(ethylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B4908441.png)
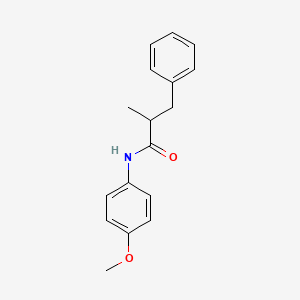
![2-[1-(2-ethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4908454.png)
![4-ethoxy-N-[2-[(4-ethoxyphenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B4908455.png)
![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4908462.png)
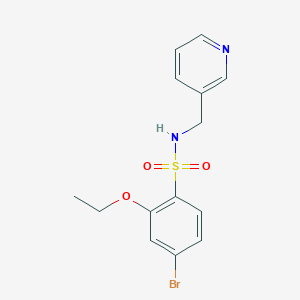
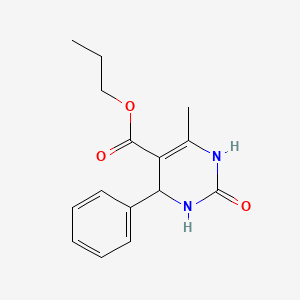
![1-(3-methoxybenzyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4908479.png)
![N-[2-(PHENYLSULFANYL)ETHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B4908482.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-isopropylbenzyl)ethanediamide](/img/structure/B4908496.png)
